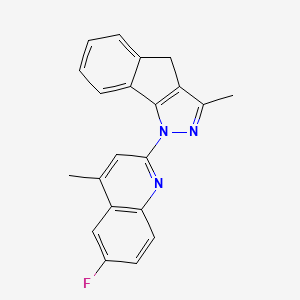

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-

CAS No.: 130946-70-2

Cat. No.: VC17290215

Molecular Formula: C21H16FN3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130946-70-2 |

|---|---|

| Molecular Formula | C21H16FN3 |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |

| Standard InChI | InChI=1S/C21H16FN3/c1-12-9-20(23-19-8-7-15(22)11-17(12)19)25-21-16-6-4-3-5-14(16)10-18(21)13(2)24-25/h3-9,11H,10H2,1-2H3 |

| Standard InChI Key | BRSYQAAQRBKEEW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)F)N3C4=C(CC5=CC=CC=C54)C(=N3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a dihydroindeno[1,2-c]pyrazole scaffold with a 6-fluoro-4-methylquinolinyl substituent at the 1-position and a methyl group at the 3-position. The indeno-pyrazole system consists of a fused bicyclic framework combining a five-membered pyrazole ring and a six-membered indene moiety, which confers rigidity and planar geometry. The quinolinyl substituent introduces a bicyclic aromatic system with electron-withdrawing fluorine and electron-donating methyl groups, potentially influencing electronic distribution and intermolecular interactions .

The molecular formula C<sub>21</sub>H<sub>16</sub>FN<sub>3</sub> corresponds to a molecular weight of 329.4 g/mol. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>16</sub>FN<sub>3</sub> |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 1-(6-Fluoro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)F)N3C4=C(CC5=CC=CC=C54)C(=N3)C |

| Topological Polar Surface Area | 38.9 Ų |

The fluorine atom at the 6-position of the quinolinyl group enhances electronegativity, while the methyl groups at the 4-position (quinoline) and 3-position (pyrazole) contribute to steric bulk and lipophilicity .

Synthesis and Structural Characterization

Spectroscopic Characterization

Key spectral data for related indeno[1,2-c]pyrazoles include:

-

IR Spectroscopy: Absence of C=O stretching (~1684 cm<sup>−1</sup>) confirms pyrazole ring closure. C=N and C=C stretches appear at 1630–1450 cm<sup>−1</sup> .

-

<sup>1</sup>H NMR: Protons on the indene C4–CH<sub>2</sub> resonate as singlets at δ 3.32–3.75 ppm. Piperidine protons (if present) appear as broad singlets at δ 1.57–1.65 ppm (C3, C4, C5) and δ 3.17–3.23 ppm (C2, C6) .

-

<sup>13</sup>C NMR: The dihydroindenopyrazole C4–CH<sub>2</sub> and OCH<sub>3</sub> signals are observed at δ 27.63–30.10 and δ 52.33–59.69 ppm, respectively .

Biological Activities and Mechanisms

Anticancer Activity

Indeno[1,2-c]pyrazoles inhibit tyrosine kinases (TKs) such as epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer (NSCLC). Docking studies reveal that analogs with bromophenyl substitutions bind EGFR’s ATP pocket (docking score: −7.412 kcal/mol), forming π-cation interactions with Lys721 . The quinolinyl group in this compound may similarly engage hydrophobic pockets, though hydrogen bonding with Cys773/Met769—critical for erlotinib’s efficacy—remains unconfirmed .

Table 1: Comparative Biological Activities of Indeno[1,2-c]pyrazole Derivatives

Pharmacological and Toxicological Considerations

Toxicity Profile

No in vivo toxicity data are available. Related indeno[1,2-c]pyrazoles show low cytotoxicity in normal cell lines (IC<sub>50</sub> > 50 μM) , but the fluorinated quinoline component necessitates caution due to potential off-target effects on cardiac ion channels.

Future Directions and Applications

Prospective studies should prioritize:

-

In vitro screening against EGFR-mutant NSCLC cell lines (e.g., H1975, PC-9).

-

Structural optimization to enhance hydrogen bonding with EGFR’s Cys773/Met769.

-

Pharmacokinetic profiling to assess oral bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume